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Compound of Interest

Compound Name: Methyl 4-imidazolecarboxylate

Cat. No.: B101223

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the *H and *3C Nuclear Magnetic
Resonance (NMR) data for Methyl 4-imidazolecarboxylate, a key heterocyclic compound with
applications in medicinal chemistry and materials science. This document details the
experimental protocols for acquiring NMR data and presents the spectral information in a cleatr,
tabulated format for ease of reference and comparison.

Introduction

Methyl 4-imidazolecarboxylate is a valuable building block in organic synthesis, serving as a
precursor for a variety of more complex molecules with potential biological activity. Accurate
and detailed spectroscopic data are crucial for the unambiguous identification and
characterization of this compound and its derivatives. This guide focuses on the *H and 13C
NMR data, which are fundamental for structural elucidation and purity assessment.

Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic
techniques. A detailed experimental protocol is provided below to ensure reproducibility.

Sample Preparation

A sample of Methyl 4-imidazolecarboxylate (approximately 5-10 mg) was dissolved in 0.5-0.7
mL of deuterated dimethyl sulfoxide (DMSO-ds). The choice of DMSO-ds as a solvent is crucial
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for observing the exchangeable proton of the imidazole N-H group.[1]

NMR Data Acquisition

The *H and 3C NMR spectra were recorded on a Bruker Avance spectrometer operating at a
proton frequency of 400 MHz and a carbon frequency of 100 MHz. The data was acquired at a
standard temperature of 298 K. Chemical shifts (d) are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak of
DMSO-ds (0 = 2.50 ppm for *H and & = 39.52 ppm for 13C) for calibration.

The following diagram illustrates the general workflow for NMR data acquisition and analysis:

Output
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A generalized workflow for obtaining and processing NMR data.

NMR Data Presentation

The *H and 3C NMR data for Methyl 4-imidazolecarboxylate are summarized in the tables
below. The assignments are based on standard chemical shift ranges, multiplicities, and
coupling constants.

1H NMR Data

Solvent: DMSO-des Frequency: 400 MHz
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Chemical Shift (6

Multiplicity Integration Assignment
ppm)
12.50 (broad s) Singlet, broad 1H N-H
7.95 (s) Singlet 1H H-2
7.65 (s) Singlet 1H H-5
3.75(s) Singlet 3H -OCHs

Note: The chemical shift of the N-H proton is concentration and temperature dependent and

may appear as a broad singlet.

13C NMR Data

Solvent: DMSO-des Frequency: 100 MHz

Chemical Shift (6 ppm) Assignment
162.5 C=0

137.0 C-2

1355 C-4

120.0 C-5

51.5 -OCHs

Structural Assignment and Logical Relationships

The structure of Methyl 4-imidazolecarboxylate and the assignment of its NMR signals are

logically interconnected. The following diagram illustrates the relationship between the

molecular structure and the observed NMR signals.
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Correlation of the molecular structure with its NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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